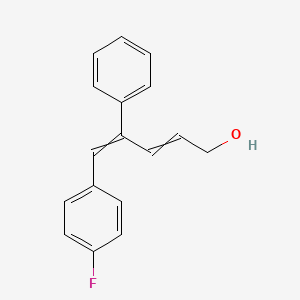
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol: is an organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a penta-2,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reactions.
Coupling Reaction: The key step involves the coupling of 4-fluorobenzaldehyde with phenylacetylene to form the desired penta-2,4-dien-1-ol structure.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol is unique due to its specific structural features, such as the presence of both fluorophenyl and phenyl groups attached to a penta-2,4-dien-1-ol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a penta-2,4-dien-1-ol structure with a fluorophenyl substituent, which is significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and influence binding affinity to biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic effects in inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways such as caspase activation and mitochondrial membrane potential disruption.
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Anticancer | Induction of apoptosis in oral cancer cells |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability of oral squamous cell carcinoma (OSCC) lines. The mechanism involved downregulation of anti-apoptotic proteins such as Bcl-2 and activation of caspases .
- Inflammation Model : In an animal model of inflammation, administration of this compound led to decreased levels of inflammatory markers (TNF-α and IL-6) compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Oxidative Stress Assessment : The compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. Results indicated a strong scavenging ability comparable to standard antioxidants .
Properties
CAS No. |
921195-43-9 |
|---|---|
Molecular Formula |
C17H15FO |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C17H15FO/c18-17-10-8-14(9-11-17)13-16(7-4-12-19)15-5-2-1-3-6-15/h1-11,13,19H,12H2 |
InChI Key |
OVGAFTFOKFWDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















